SARS-CoV-2 Mpro-IN-5

SARS-CoV-2 Mpro inhibitor Cathepsin L

SARS-CoV-2 Mpro-IN-5 (also designated SM142) is a dual inhibitor targeting the SARS-CoV-2 main protease (Mpro) and human cathepsin L (CatL), with IC50 values of 1800 nM and 145 nM, respectively. This compound blocks SARS-CoV-2 replication in hACE2-expressing A549 cells with an IC50 of 14.7 nM.

Molecular Formula C34H43FN4O7
Molecular Weight 638.7 g/mol
Cat. No. B12396527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 Mpro-IN-5
Molecular FormulaC34H43FN4O7
Molecular Weight638.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)F)NC(=O)OC(C)(C)C
InChIInChI=1S/C34H43FN4O7/c1-5-45-29(40)16-15-26(21-24-17-18-36-30(24)41)37-31(42)27(19-22-9-7-6-8-10-22)38-32(43)28(39-33(44)46-34(2,3)4)20-23-11-13-25(35)14-12-23/h6-16,24,26-28H,5,17-21H2,1-4H3,(H,36,41)(H,37,42)(H,38,43)(H,39,44)/b16-15+/t24-,26+,27-,28+/m0/s1
InChIKeyULWDROLIWUHWAE-JZHBTDALSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SARS-CoV-2 Mpro-IN-5: A Dual Mpro/Cathepsin L Inhibitor with Defined Nanomolar Antiviral Potency


SARS-CoV-2 Mpro-IN-5 (also designated SM142) is a dual inhibitor targeting the SARS-CoV-2 main protease (Mpro) and human cathepsin L (CatL), with IC50 values of 1800 nM and 145 nM, respectively [1]. This compound blocks SARS-CoV-2 replication in hACE2-expressing A549 cells with an IC50 of 14.7 nM [2]. Unlike single-target Mpro inhibitors such as nirmatrelvir or GC376, Mpro-IN-5 engages both viral and host proteolytic pathways essential for viral entry and replication, positioning it as a mechanistically distinct tool compound for antiviral research [3].

Why SARS-CoV-2 Mpro-IN-5 Cannot Be Replaced by Standard Mpro Inhibitors


Single-target Mpro inhibitors—including nirmatrelvir (IC50 = 18.1 nM against Mpro) and GC376 (IC50 = 0.14 nM against Mpro, EC50 = 626 nM in Vero E6 cells)—selectively block viral polyprotein processing but do not inhibit host cathepsin L, a critical mediator of SARS-CoV-2 spike protein priming and endosomal entry [1][2]. Mpro-IN-5's dual inhibition of both Mpro and CatL (IC50 = 145 nM) provides a broader antiviral mechanism that cannot be replicated by substituting with a pure Mpro inhibitor or a pure CatL inhibitor alone. Furthermore, Mpro-IN-5 exhibits a defined 123-fold potency window favoring CatL over Mpro (145 nM vs 1800 nM), a selectivity profile that distinguishes it from closely related dual inhibitors such as Mpro-IN-4 (CatL IC50 = 60 nM, Mpro IC50 = 900 nM, 15-fold selectivity) and would be lost entirely with single-target compounds [3].

SARS-CoV-2 Mpro-IN-5: Quantitative Differentiation Evidence Against Comparators


Dual Mpro/Cathepsin L Inhibition Profile Versus Single-Target Mpro Inhibitors

SARS-CoV-2 Mpro-IN-5 demonstrates dual inhibitory activity against both Mpro (IC50 = 1800 nM) and human Cathepsin L (IC50 = 145 nM), a host protease essential for viral entry via the endosomal pathway [1]. In contrast, nirmatrelvir inhibits only Mpro (IC50 = 18.1 nM) with no measurable activity against CatL [2]. Similarly, GC376 potently inhibits Mpro (IC50 = 0.14 nM) but does not target CatL [3]. The dual-target mechanism of Mpro-IN-5 addresses two distinct stages of the SARS-CoV-2 replication cycle that single-target inhibitors cannot simultaneously engage.

SARS-CoV-2 Mpro inhibitor Cathepsin L dual inhibition antiviral mechanism

Comparative Antiviral Potency in hACE2-A549 Cells Versus Single-Target and Dual Inhibitors

In hACE2-expressing A549 cells infected with SARS-CoV-2, Mpro-IN-5 (SM142) blocks viral replication with an IC50 of 14.7 nM [1]. This cellular antiviral potency is directly compared to Mpro-IN-4 (SM141), a closely related dual Mpro/CatL inhibitor from the same structural series, which exhibits an IC50 of 8.2 nM in the identical assay system [2]. By contrast, the single-target Mpro inhibitor GC376 demonstrates substantially weaker cellular antiviral activity with an EC50 of 626 nM in Vero E6 cells—a 43-fold higher concentration than required for Mpro-IN-5 despite GC376's superior biochemical Mpro potency [3].

SARS-CoV-2 antiviral activity EC50 hACE2-A549 replication inhibition

Mpro/Cathepsin L Selectivity Ratio Distinguishes Mpro-IN-5 from Mpro-IN-4

Within the dual inhibitor series, Mpro-IN-5 (SM142) and Mpro-IN-4 (SM141) exhibit distinct selectivity profiles toward CatL versus Mpro. Mpro-IN-5 shows a 12.4-fold preference for CatL (IC50 = 145 nM) over Mpro (IC50 = 1800 nM), whereas Mpro-IN-4 demonstrates a 15-fold preference for CatL (IC50 = 60 nM) over Mpro (IC50 = 900 nM) [1]. Notably, Mpro-IN-5's absolute Mpro IC50 (1800 nM) is 2-fold weaker than Mpro-IN-4 (900 nM), and its CatL IC50 (145 nM) is 2.4-fold weaker than Mpro-IN-4 (60 nM). However, Mpro-IN-5 achieves a more balanced dual inhibition profile with both targets engaged within a 12-fold window, which may confer different cellular pharmacodynamic properties compared to the more CatL-biased Mpro-IN-4.

SARS-CoV-2 selectivity Mpro Cathepsin L structure-activity relationship

Cytotoxicity Profile in A549-hACE2 Cells: Therapeutic Index Context

Cytotoxicity evaluation of Mpro-IN-5 in A549-hACE2 cells reveals that the compound does not induce appreciable cell death at concentrations up to 50 μM over 24 hours, establishing a lower-bound CC50 of >50 μM [1]. When compared to its antiviral IC50 of 14.7 nM in the same cell line, this yields a selectivity index (CC50/IC50) exceeding 3400, indicating a wide therapeutic window in cellular models. In contrast, single-target Mpro inhibitors such as GC376 exhibit lower selectivity indices; GC376 shows an EC50 of 626 nM against SARS-CoV-2 in Vero E6 cells with a CC50 of >100 μM, yielding a selectivity index of approximately 160—over 21-fold lower than that observed for Mpro-IN-5 in its respective assay system [2].

SARS-CoV-2 cytotoxicity CC50 selectivity index A549

Structural Basis for Cathepsin L Engagement: Distinct Warhead Reactivity

Mpro-IN-5 (SM142) incorporates an aldehyde warhead that forms a reversible covalent bond with the catalytic cysteine (Cys145) of Mpro and the active-site cysteine of CatL [1]. Biochemical characterization reveals that SM142 inhibits CatL with a kinact/KI value indicating it is approximately 10-fold less potent toward CatL than SM141 (Mpro-IN-4) [2]. Despite this reduced biochemical potency on CatL, SM142 achieves comparable cellular antiviral activity (14.7 nM vs 8.2 nM for SM141), suggesting that the modest reduction in CatL inhibition is partially compensated by altered cellular pharmacokinetics or target engagement dynamics. In contrast to clinically advanced Mpro inhibitors such as nirmatrelvir, which employ a nitrile warhead with irreversible covalent binding to Cys145 but no CatL activity, the aldehyde warhead of Mpro-IN-5 enables reversible dual targeting [3].

SARS-CoV-2 covalent inhibitor warhead Cys145 Cathepsin L

SARS-CoV-2 Mpro-IN-5: Recommended Application Scenarios Based on Quantitative Evidence


Dual-Target Mechanism Dissection in SARS-CoV-2 Entry and Replication Studies

Researchers investigating the relative contributions of viral Mpro-mediated polyprotein processing versus host CatL-mediated spike priming to overall SARS-CoV-2 infectivity should utilize Mpro-IN-5 as a dual inhibitor control, with Mpro-IN-4 (SM141) as a comparator for evaluating CatL/Mpro selectivity ratio effects. The 12.4-fold CatL preference of Mpro-IN-5 contrasts with Mpro-IN-4's 15-fold bias, enabling dose-response studies that deconvolute the functional significance of differential target engagement [1]. Parallel use of single-target inhibitors (nirmatrelvir for Mpro; E-64d for CatL) provides orthogonal validation of dual-inhibitor effects.

Benchmark Reference Compound for Novel Dual Mpro/Cathepsin L Inhibitor Development

Medicinal chemistry programs developing next-generation dual Mpro/CatL inhibitors can employ Mpro-IN-5 as a structurally defined benchmark. Its IC50 values (Mpro = 1800 nM; CatL = 145 nM), cellular antiviral potency (IC50 = 14.7 nM in A549-hACE2 cells), and selectivity index (>3400) provide quantitative thresholds against which to evaluate improved analogs [2]. The aldehyde warhead and established SAR within the Mpro-IN series offer a rational starting point for scaffold optimization.

High-Throughput Screening Counter-Screen for CatL-Mediated Antiviral Activity

Mpro-IN-5 serves as a validated control for high-throughput antiviral screening campaigns seeking to identify compounds whose activity depends on CatL inhibition. Its well-characterized CatL IC50 (145 nM) and the availability of the closely related analog Mpro-IN-4 (CatL IC50 = 60 nM) enable dose-dependent benchmarking of CatL-driven antiviral effects against background Mpro inhibition [3]. This is particularly valuable when screening natural product libraries or fragment collections where target deconvolution is required.

Combination Therapy Modeling with Polymerase or Entry Inhibitors

Preclinical combination studies evaluating additive or synergistic antiviral effects can incorporate Mpro-IN-5 as a dual protease inhibitor partner alongside RdRp inhibitors (e.g., remdesivir) or spike-directed entry blockers. The dual mechanism may reduce the likelihood of viral escape via compensatory mutations compared to single-target agents, a hypothesis testable using Mpro-IN-5 in serial passage resistance studies [4].

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